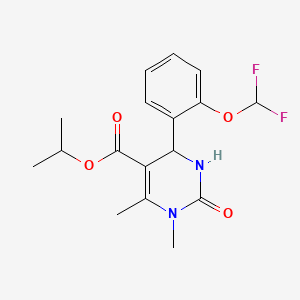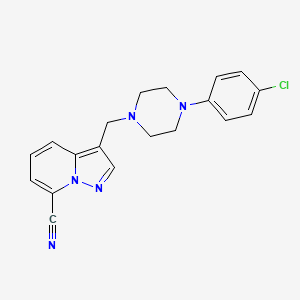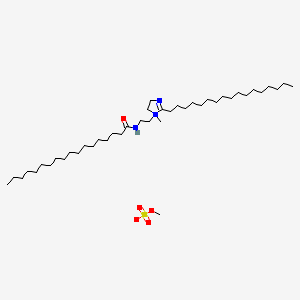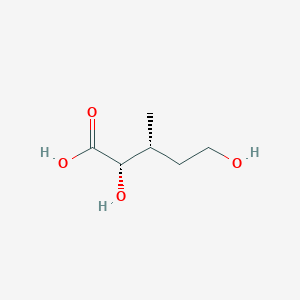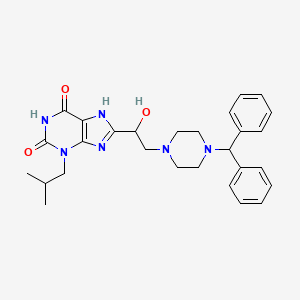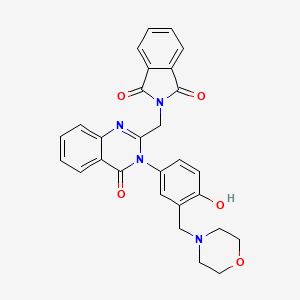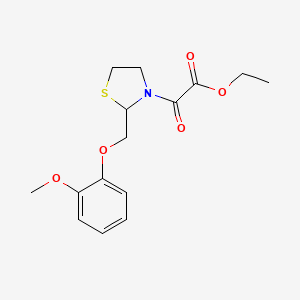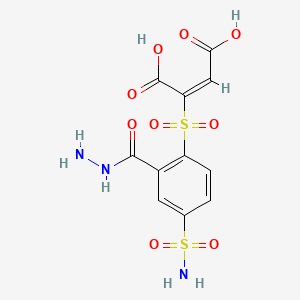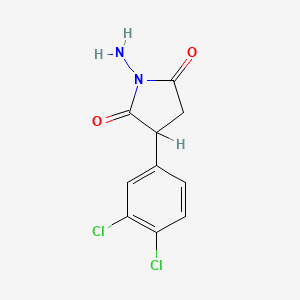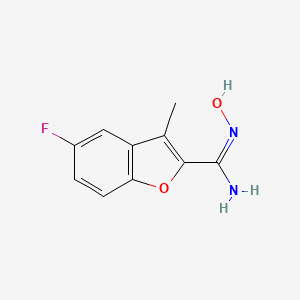
2-Benzofurancarboximidamide, 5-fluoro-N-hydroxy-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-N-hydroxy-3-methyl-2-benzofurancarboximidamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a fluorine atom, a hydroxy group, and a carboximidamide group attached to a benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N-hydroxy-3-methyl-2-benzofurancarboximidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Reduction: The reduction of the nitro group to an amino group using a suitable reducing agent such as iron powder or tin chloride.
Cyclization: The cyclization of the resulting amino compound to form the benzofuran ring.
Carboximidamide Formation: The conversion of the carboxylic acid group to a carboximidamide group using reagents like ammonium chloride and a dehydrating agent.
Industrial Production Methods
Industrial production of 5-Fluoro-N-hydroxy-3-methyl-2-benzofurancarboximidamide may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous-flow reactors for nitration and reduction steps, as well as the development of more efficient catalysts for cyclization and hydroxylation reactions.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-N-hydroxy-3-methyl-2-benzofurancarboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboximidamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of 5-Fluoro-3-methyl-2-benzofurancarboxamide.
Reduction: Formation of 5-Fluoro-N-hydroxy-3-methyl-2-benzofurancarboxamide.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-N-hydroxy-3-methyl-2-benzofurancarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The carboximidamide group can participate in electrostatic interactions with charged residues, leading to inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylbenzoic acid: A precursor in the synthesis of 5-Fluoro-N-hydroxy-3-methyl-2-benzofurancarboximidamide.
5-Fluoro-2-methyl-3-nitrobenzoic acid: An intermediate in the synthetic route.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Compounds with similar fluorine substitution and biological activities.
Uniqueness
5-Fluoro-N-hydroxy-3-methyl-2-benzofurancarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and binding affinity, while the hydroxy and carboximidamide groups provide additional sites for interaction with molecular targets.
Properties
CAS No. |
84748-02-7 |
|---|---|
Molecular Formula |
C10H9FN2O2 |
Molecular Weight |
208.19 g/mol |
IUPAC Name |
5-fluoro-N'-hydroxy-3-methyl-1-benzofuran-2-carboximidamide |
InChI |
InChI=1S/C10H9FN2O2/c1-5-7-4-6(11)2-3-8(7)15-9(5)10(12)13-14/h2-4,14H,1H3,(H2,12,13) |
InChI Key |
OIDAHYUPZPGCOW-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(OC2=C1C=C(C=C2)F)/C(=N\O)/N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



